![molecular formula C42H42Cl2CoN2O4 B13385951 3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)
3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt” is a complex organic molecule that includes multiple functional groups and a cobalt ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may involve:
Formation of the core structure: This could involve a series of condensation reactions to form the central framework.
Introduction of functional groups: Various functional groups such as hydroxyl, chlorophenyl, and trimethylphenyl groups are introduced through substitution reactions.
Coordination with cobalt: The final step involves the coordination of the organic molecule with a cobalt ion, which may require specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Small-scale production using batch reactors.
Continuous flow synthesis: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry to form complexes with various metals. These complexes can be studied for their catalytic properties.
Biology
In biology, the compound may be investigated for its potential as a drug candidate due to its complex structure and functional groups that can interact with biological molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly if it exhibits any bioactivity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, if used as a drug, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The cobalt ion may also play a role in the compound’s activity by participating in redox reactions or stabilizing the structure.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;nickel
- 3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;copper
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the presence of the cobalt ion. This combination may confer unique chemical and physical properties, such as specific reactivity or stability, that are not observed in similar compounds with different metal ions.
Biological Activity
The compound 3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple aromatic rings and functional groups that may contribute to its biological activity. The presence of cobalt in the structure suggests potential catalytic properties or interactions with biomolecules.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C23H24Cl2N2O3Co |
Molecular Weight | 485.34 g/mol |
Functional Groups | Hydroxy, imine, ketone |
Aromatic Rings | Two 4-chlorophenyl groups |
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, studies have shown that related chlorophenyl compounds demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. For example, some studies have reported that chlorophenyl derivatives can induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling cascades related to cell growth and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Moderate to strong against specific bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of chlorophenyl compounds demonstrated that certain analogs exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a direct correlation between structural modifications and enhanced biological activity.
Case Study 2: Anticancer Activity
In vitro studies on similar compounds revealed that they effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this cobalt complex, and what purification methods are recommended?
Methodological Answer: The synthesis typically involves a multi-step ligand-metal coordination approach. First, prepare the polydentate ligand by condensing bis(4-chlorophenyl)ethylenediamine derivatives with hydroxyl-substituted aromatic ketones (e.g., 2,4,6-trimethylphenyl derivatives) under reflux in anhydrous ethanol. Metal coordination is achieved by adding cobalt(II) acetate or chloride under inert atmosphere, followed by oxidation to stabilize the cobalt center . Purification requires column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use 1H- and 13C-NMR in deuterated DMSO or CDCl₃ to confirm ligand structure and coordination shifts. Aromatic protons in the 6.8–8.2 ppm range and downfield shifts (~2 ppm) for imine protons indicate successful metal-ligand binding .
- X-ray Crystallography: Single-crystal analysis resolves the octahedral geometry of the cobalt center and ligand orientation. Crystals are grown via slow evaporation of acetonitrile solutions .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns matching cobalt’s natural abundance .
Q. What safety protocols are critical when handling this cobalt complex?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts .
- Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal. Collect solid waste in sealed containers labeled for heavy metal disposal .
- Storage: Store in amber glass vials under argon at 4°C to prevent oxidation or ligand degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate ligand substitution kinetics in this complex?
Methodological Answer:
- Stopped-Flow Spectroscopy: Monitor ligand exchange rates by mixing the cobalt complex with competing ligands (e.g., pyridine or CN⁻) in aqueous buffer. Track absorbance changes at cobalt-specific wavelengths (500–600 nm) to calculate rate constants .
- Variable-Temperature Studies: Perform kinetics at 10–50°C to determine activation parameters (ΔH‡, ΔS‡) using the Eyring equation. Control ionic strength with KCl to minimize secondary effects .
Q. How should contradictions in structural data (e.g., NMR vs. XRD) be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR solution-state data with XRD solid-state structures. Discrepancies in proton environments may arise from dynamic effects (e.g., fluxionality in solution). Use VT-NMR (Variable Temperature) to identify conformational changes .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. This identifies whether discrepancies stem from experimental artifacts or intrinsic molecular flexibility .
Q. What advanced techniques quantify the complex’s stability under oxidative or photolytic conditions?
Methodological Answer:
- Electrochemical Analysis: Use cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Scan potentials from -1.5 V to +1.5 V (vs. Ag/AgCl) to identify redox-active cobalt centers and degradation products .
- Photostability Assays: Expose solutions to UV-Vis light (300–800 nm) in a photoreactor. Monitor decomposition via HPLC-UV at 254 nm and identify photoproducts using LC-MS .
Q. What strategies optimize catalytic activity in cobalt-mediated reactions?
Methodological Answer:
- Ligand Tuning: Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the aryl rings. Test catalytic efficiency in model reactions (e.g., alkene oxidation) to correlate substituent effects with turnover frequency (TOF) .
- Surface Immobilization: Anchor the complex on mesoporous silica or graphene oxide via covalent linkages. Compare heterogeneous vs. homogeneous catalysis to assess recyclability and active-site accessibility .
Properties
Molecular Formula |
C42H42Cl2CoN2O4 |
---|---|
Molecular Weight |
768.6 g/mol |
IUPAC Name |
3-[[1,2-bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt |
InChI |
InChI=1S/C42H42Cl2N2O4.Co/c1-23-17-25(3)37(26(4)18-23)41(49)35(29(7)47)21-45-39(31-9-13-33(43)14-10-31)40(32-11-15-34(44)16-12-32)46-22-36(30(8)48)42(50)38-27(5)19-24(2)20-28(38)6;/h9-22,39-40,49-50H,1-8H3; |
InChI Key |
UAGHOIMZGMXHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C=NC(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)N=CC(=C(C4=C(C=C(C=C4C)C)C)O)C(=O)C)C(=O)C)O)C.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.